

# Cefmetazole: A Comprehensive Pharmacological and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Cefmetazole |           |  |  |  |
| Cat. No.:            | B193816     | Get Quote |  |  |  |

**Cefmetazole** is a semisynthetic cephamycin antibiotic, often categorized with the second-generation cephalosporins, recognized for its broad spectrum of antibacterial activity.[1][2] This technical guide provides an in-depth overview of the pharmacological profile and pharmacokinetic properties of **Cefmetazole**, designed for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from various in vitro and in vivo studies, as well as clinical trials.

# **Pharmacological Profile**

**Cefmetazole**'s efficacy stems from its potent bactericidal action, extensive antibacterial spectrum, and stability against certain bacterial resistance mechanisms.

## **Mechanism of Action**

Like other beta-lactam antibiotics, the bactericidal activity of **Cefmetazole** is achieved through the inhibition of bacterial cell wall synthesis.[3][4] The process involves **Cefmetazole** binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][5] PBPs are crucial enzymes for the synthesis and cross-linking of peptidoglycan, a vital component that provides structural integrity to the bacterial cell wall. By disrupting this process, **Cefmetazole** leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[3][6]





Click to download full resolution via product page

Caption: Mechanism of action of **Cefmetazole**.

# **Antibacterial Spectrum**

**Cefmetazole** exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its spectrum is comparable to second-generation cephalosporins, but with notable activity against anaerobic organisms like Bacteroides fragilis. [1][7] It is also effective against many beta-lactamase-producing bacteria that are resistant to first-generation cephalosporins and penicillins.[1]

The in vitro activity of **Cefmetazole** has been evaluated against a wide range of clinical isolates. It has demonstrated effectiveness against Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus species, Escherichia coli, Klebsiella species, and indole-positive Proteus species.[8][9][10][11] **Cefmetazole** is particularly noted for its stability against hydrolysis by various beta-lactamases.[8][9] Furthermore, it has shown efficacy in treating infections caused by Extended-Spectrum  $\beta$ -Lactamase (ESBL)-producing Enterobacterales, making it a potential alternative to carbapenems in certain clinical scenarios. [12][13][14]

## **Mechanisms of Resistance**

Despite its stability against many β-lactamases, resistance to **Cefmetazole** can emerge. In organisms like Escherichia coli, a primary mechanism of acquired resistance involves a decrease in the expression of outer membrane porin genes, specifically ompF and ompC.[12] [15] These porins function as channels for the entry of antibiotics into the bacterial cell. Reduced expression of these genes limits the intracellular concentration of **Cefmetazole**,



thereby increasing the minimum inhibitory concentration (MIC).[15][16] Studies have shown that this porin-deficient resistance can be reversible, with susceptibility returning after the removal of antibiotic pressure.[12][15] The concomitant use of  $\beta$ -lactamase inhibitors like relebactam has been shown to suppress the acquisition of this resistance by activating ompF expression.[12][15][16]

# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of an antibiotic is significantly influenced by its pharmacokinetic profile. **Cefmetazole** is administered parenterally, either intravenously (IV) or intramuscularly (IM), as it is not absorbed orally.[1]







Click to download full resolution via product page

Caption: Overview of Cefmetazole's ADME profile.



# **Absorption**

Following intramuscular administration, **Cefmetazole** is rapidly absorbed, with mean peak serum concentrations (Cmax) reached in approximately 1.24 hours.[17] Both Cmax and the area under the serum concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics over the therapeutic range.[17][18] After a 30-minute intravenous infusion of a 2-gram dose, mean peak plasma levels of 126 µg/mL have been observed.[19][20]

# **Distribution**

**Cefmetazole** is well-distributed into various body tissues and fluids.[6] The plasma protein binding of **Cefmetazole** is concentration-dependent, ranging from approximately 65% to 85%. [19][20][21] As plasma concentrations increase, the percentage of protein binding decreases. [19][20] The apparent volume of distribution has been reported to be around  $0.165 \pm 0.025$  L/kg.[22]

#### Metabolism

**Cefmetazole** does not undergo any appreciable metabolism in the body.[4][23]

#### **Excretion**

The primary route of elimination for **Cefmetazole** is renal excretion.[22] A significant portion of the administered dose, typically 60% to 75%, is recovered as biologically active, unchanged drug in the urine within the first 6 hours post-infusion.[19][20][24][25] The elimination half-life (t½) in healthy adults with normal renal function is approximately 1.1 to 1.3 hours.[18][19][20] The elimination rate is significantly correlated with creatinine clearance, and therefore, dosage adjustments are necessary for patients with impaired renal function.[24]

### **Data Presentation**

The following tables summarize key quantitative data regarding the pharmacokinetic parameters and in vitro antibacterial activity of **Cefmetazole**.

Table 1: Pharmacokinetic Parameters of **Cefmetazole** in Healthy Adults



| Parameter                         | Intravenous (IV)<br>Administration   | Intramuscular (IM)<br>Administration | Reference(s)   |
|-----------------------------------|--------------------------------------|--------------------------------------|----------------|
| Dose                              | 30 mg/kg or 2 g                      | 30 mg/kg or 0.375-2 g                | [18],[19],[17] |
| Cmax (μg/mL)                      | ~126 (at end of 30-<br>min infusion) | 17.0 - 74.2 (dose-<br>dependent)     | [19],[17]      |
| Tmax (h)                          | End of infusion                      | ~1.24                                | [19],[17]      |
| Elimination Half-life<br>(t½) (h) | ~1.1 - 1.3                           | ~1.3                                 | [18],[19]      |
| Plasma Clearance<br>(L/h)         | 3.8 - 12.5                           | N/A                                  | [18]           |
| Urinary Excretion (% of dose)     | 60-70% (in 6h)                       | 68.8 - 86.0%                         | [19],[17]      |
| Protein Binding (%)               | 65 - 85                              | 65 - 85                              | [19],[21]      |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Table 2: In Vitro Activity of Cefmetazole Against Selected Bacterial Pathogens



| Organism                        | MIC Range<br>(μg/mL)             | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|---------------------------------|----------------------------------|---------------|---------------|--------------|
| Staphylococcus aureus           | 0.39 - 6.25                      | N/A           | N/A           | [10]         |
| Escherichia coli                | ≤ 0.78 - 25.0                    | N/A           | N/A           | [9]          |
| Klebsiella<br>pneumoniae        | ≤ 0.78 - 25.0                    | N/A           | N/A           | [9]          |
| Proteus vulgaris                | ≤ 0.78 - 25.0                    | N/A           | N/A           | [9]          |
| Bacteroides<br>fragilis         | ≤ 0.78 - 25.0                    | N/A           | N/A           | [9]          |
| ESBL-producing E. coli          | MIC ≤1 in 57-<br>84% of isolates | N/A           | N/A           | [13],[26]    |
| ESBL-producing<br>K. pneumoniae | MIC ≤1 in 50-<br>92% of isolates | N/A           | N/A           | [13],[26]    |

MIC: Minimum Inhibitory Concentration; MIC50/MIC90: MIC required to inhibit the growth of 50%/90% of isolates.

# **Experimental Protocols**

The characterization of **Cefmetazole**'s pharmacological and pharmacokinetic profile relies on a variety of standardized experimental methodologies.

# **Determination of Pharmacokinetic Parameters**

A common protocol for pharmacokinetic studies in human volunteers involves the administration of a single dose of **Cefmetazole**, either intravenously or intramuscularly.[17][18]

- Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent.
   [18]
- Drug Administration: A specified dose (e.g., 30 mg/kg) is administered as a slow IV infusion over 30-60 minutes or as a deep IM injection.[17][18][24]



- Sample Collection: Blood samples are collected at predetermined intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8 hours) post-administration. Urine is often collected over a 24-hour period.[18][24]
- Concentration Analysis: **Cefmetazole** concentrations in serum or plasma are quantified using a validated high-performance liquid chromatography (HPLC) method.[17][18]
- Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a
  pharmacokinetic model, typically a one-compartment open model for IM administration or a
  two-compartment model for IV administration, to calculate parameters such as half-life,
  clearance, and volume of distribution.[17][18][24]

# **In Vitro Susceptibility Testing**

The antibacterial spectrum is determined by measuring the Minimum Inhibitory Concentration (MIC) for various bacterial isolates.

- Methodology: The broth microdilution method is a standard technique used, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[8]
   [13]
- Procedure: Serial twofold dilutions of Cefmetazole are prepared in microtiter plates. Each
  well is then inoculated with a standardized suspension of the test bacterium.
- Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

# **Investigation of Resistance Mechanisms**

The molecular basis of acquired resistance is often investigated using a combination of microbiological and molecular biology techniques.[12][15][16]





Click to download full resolution via product page

Caption: Experimental workflow for resistance mechanism studies.



- Induction of Resistance: Clinical isolates are serially passaged in media containing subinhibitory concentrations of Cefmetazole to select for resistant mutants.[12][15]
- Phenotypic Confirmation: The development of resistance is confirmed by demonstrating a significant increase in the MIC compared to the parent strain.[16]
- Gene Expression Analysis: Total RNA is extracted from both the resistant and the original susceptible strains. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is then used to quantify the mRNA expression levels of target genes, such as those encoding for porins (ompF, ompC), efflux pumps, and β-lactamases (ampC).[12][15][16]
- Data Analysis: The relative expression of these genes in the resistant strain is compared to that in the susceptible strain to identify the molecular mechanisms responsible for resistance.

  [15]

# Conclusion

Cefmetazole remains a clinically relevant cephamycin antibiotic with a favorable pharmacological profile characterized by a broad antibacterial spectrum, including activity against anaerobes and many ESBL-producing organisms. Its pharmacokinetic properties allow for effective parenteral dosing, with rapid absorption and primary elimination via the kidneys. Understanding its mechanism of action, spectrum of activity, and potential resistance pathways is crucial for its appropriate and effective use in clinical practice. The experimental protocols detailed provide a framework for the continued evaluation of Cefmetazole and the development of strategies to combat emerging resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Cefmetazole sodium: pharmacology, pharmacokinetics, and clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefmetazole Wikipedia [en.wikipedia.org]

## Foundational & Exploratory





- 3. What is Cefmetazole Sodium used for? [synapse.patsnap.com]
- 4. Cefmetazole | C15H17N7O5S3 | CID 42008 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro activity of cefmetazole, cefotetan, amoxicillin-clavulanic acid, and other antimicrobial agents against anaerobic bacteria from endometrial cultures of women with pelvic infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [Clinical evaluation of cefmetazole in the dermatologic field] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical experience with a new antibiotic: cefmetazole] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Activity of Cefmetazole and Flomoxef among Extended-Spectrum Beta-Lactamase producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Cefmetazole for Bacteremia Caused by Extended-Spectrum β-Lactamase–Producing Enterobacterales vs Carbapenems: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Pharmacokinetics of cefmetazole administered intramuscularly and intravenously to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of intravenous cefmetazole with emphasis on comparison between predicted theoretical levels in tissue and actual skin window fluid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of intravenous cefmetazole with emphasis on comparison between predicted theoretical levels in tissue and actual skin window fluid levels - PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. mims.com [mims.com]
- 22. researchgate.net [researchgate.net]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Pharmacokinetics of cefmetazole in normal subjects and in patients with impaired renal function PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Absorption, distribution, excretion and metabolism of cefmetazole in cynomolgus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cefmetazole: A Comprehensive Pharmacological and Pharmacokinetic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193816#pharmacological-profile-and-pharmacokinetics-of-cefmetazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com